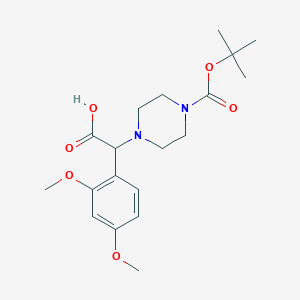
2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid
Übersicht
Beschreibung
2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid is a compound that has garnered interest in various biochemical and pharmacological studies due to its unique structural features and potential biological activities. This compound, with a molecular formula of C19H28N2O6, is characterized by the presence of a piperazine ring and methoxy-substituted phenyl groups, which contribute to its interaction with biological systems.
- Molecular Weight: 380.44 g/mol
- CAS Number: 1400644-22-5
- Chemical Structure: Chemical Structure
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Below are key findings related to its biological effects:
1. Cholinesterase Inhibition
Studies have indicated that compounds similar to this compound exhibit cholinesterase inhibitory activity. This mechanism is significant as it relates to the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
2. Antioxidant Properties
Research suggests that this compound may possess antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in mitigating cellular damage caused by free radicals and have implications in aging and various diseases.
3. Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound on neuronal cell lines exposed to neurotoxic agents. Results demonstrated that the compound significantly reduced cell death and improved cell viability through mechanisms involving cholinergic signaling pathways.
Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). The results indicated a dose-dependent increase in antioxidant activity, suggesting potential applications in oxidative stress-related disorders.
Data Table: Biological Activities Summary
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-10-8-20(9-11-21)16(17(22)23)14-7-6-13(25-4)12-15(14)26-5/h6-7,12,16H,8-11H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLNBGUCWQRNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=C(C=C(C=C2)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















